2-bromo-4-(trifluoromethoxy)aniline Hydrochloride

Descripción

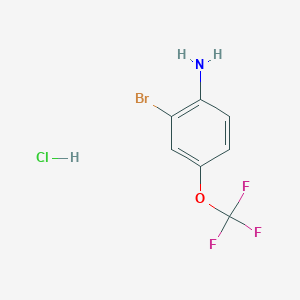

2-Bromo-4-(trifluoromethoxy)aniline hydrochloride is a halogenated aniline derivative featuring a bromine atom at the 2-position and a trifluoromethoxy (-OCF₃) group at the 4-position of the aromatic ring, with the aniline nitrogen protonated as a hydrochloride salt. The hydrochloride salt improves solubility in polar solvents, facilitating its use in synthetic applications .

Propiedades

IUPAC Name |

2-bromo-4-(trifluoromethoxy)aniline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF3NO.ClH/c8-5-3-4(1-2-6(5)12)13-7(9,10)11;/h1-3H,12H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQJQCMMFVSZIQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)Br)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(trifluoromethoxy)aniline Hydrochloride typically involves the bromination of 4-(trifluoromethoxy)aniline. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS). The reaction is usually performed in an organic solvent like dichloromethane or acetonitrile, and the temperature is maintained at a low level to prevent over-bromination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions

2-Bromo-4-(trifluoromethoxy)aniline Hydrochloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) are commonly used.

Oxidation: Potassium permanganate in aqueous or acidic medium is a typical oxidizing agent.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol are common reducing agents.

Major Products Formed

Nucleophilic Substitution: Substituted anilines with various functional groups depending on the nucleophile used.

Oxidation: Nitro or nitroso derivatives of the original compound.

Reduction: Corresponding amine derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

2-Bromo-4-(trifluoromethoxy)aniline hydrochloride has a molecular formula of C7H6BrF3NO·HCl and a molecular weight of approximately 292.48 g/mol. The compound features a bromine atom and a trifluoromethoxy group attached to an aniline structure, which enhances its lipophilicity and biological activity. The presence of these functional groups allows the compound to participate in various chemical reactions, making it a valuable building block in organic synthesis.

Pharmaceutical Applications

The compound is primarily utilized as a building block in the synthesis of biologically active molecules. Its unique structure allows for modifications that can enhance therapeutic properties. Preliminary studies indicate that this compound may interact with specific enzymes or receptors involved in inflammation and cell proliferation pathways, suggesting potential therapeutic roles in treating diseases such as cancer or inflammatory disorders.

Agrochemical Development

In agrochemicals, this compound serves as a precursor for developing pesticides and herbicides. The trifluoromethoxy group contributes to the compound's stability and efficacy against various pests, making it an attractive candidate for further research in agricultural applications .

Organic Synthesis

The compound is widely used in organic synthesis for creating more complex molecules. Its ability to undergo electrophilic aromatic substitution reactions allows chemists to introduce various functional groups into the aniline ring, facilitating the design of new compounds with desired properties .

A study explored the interactions of this compound with specific biological systems. In vitro assays demonstrated that this compound could inhibit certain enzymes linked to inflammatory pathways, suggesting its potential as an anti-inflammatory agent. Further investigations are warranted to elucidate these mechanisms fully.

Case Study 2: Agrochemical Efficacy

Research conducted on the efficacy of this compound as a pesticide revealed significant activity against common agricultural pests. Field trials indicated that formulations containing this compound exhibited enhanced pest control compared to conventional agents, highlighting its potential in sustainable agriculture practices .

Data Table: Comparison of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmaceuticals | Building block for drug synthesis | Potential anti-inflammatory properties |

| Agrochemicals | Precursor for pesticide development | Effective against agricultural pests |

| Organic Synthesis | Used in creating complex organic molecules | Facilitates functional group modification |

Mecanismo De Acción

The mechanism of action of 2-Bromo-4-(trifluoromethoxy)aniline Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and trifluoromethoxy groups enhance the compound’s ability to bind to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .

Comparación Con Compuestos Similares

Substituent Position and Electronic Effects

Key Observations:

- Trifluoromethoxy (-OCF₃) vs. Methoxy (-OCH₃): The -OCF₃ group is strongly electron-withdrawing, reducing electron density on the aromatic ring compared to -OCH₃, which is electron-donating. This difference impacts reactivity in electrophilic substitution and coupling reactions .

- Trifluoromethyl (-CF₃) Substitution: The -CF₃ group (in 4-(trifluoromethoxy)-2-(trifluoromethyl)aniline HCl) provides stronger electron withdrawal than bromine, increasing the compound’s acidity and stability under harsh conditions .

Physicochemical Properties

| Property | 2-Bromo-4-(trifluoromethoxy)aniline HCl (Est.) | 4-(Trifluoromethoxy)-2-(trifluoromethyl)aniline HCl | 2-Bromo-4-methoxyaniline HCl |

|---|---|---|---|

| Molecular Formula | C₇H₅BrClF₃NO (est.) | C₈H₆ClF₆NO | C₇H₉BrClNO |

| Boiling Point | Not reported | Not available | Not reported |

| Solubility | High in polar solvents (HCl salt) | Likely similar | Moderate in polar solvents |

| Hazard Statements | H302, H315, H319, H335 (analog-based) | H302, H315, H319, H335 | Similar to analogs |

Notes:

Actividad Biológica

2-Bromo-4-(trifluoromethoxy)aniline hydrochloride is a chemical compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmaceuticals and agrochemicals. This article delves into its biological activity, highlighting relevant research findings, case studies, and a comparative analysis with structurally similar compounds.

Chemical Structure and Properties

- Molecular Formula : C7H5BrF3NO

- Molecular Weight : Approximately 292.48 g/mol

- Functional Groups : The presence of a bromine atom, a trifluoromethoxy group, and an aniline structure enhances its lipophilicity and reactivity.

The trifluoromethoxy group is particularly significant as it can influence the compound's interaction with biological systems by stabilizing intermediates through resonance effects, making it a subject of interest for various biological applications.

Mechanisms of Biological Activity

Research indicates that this compound may interact with specific enzymes or receptors, potentially influencing pathways related to inflammation and cell proliferation. The compound's ability to participate in electrophilic aromatic substitution reactions is notable, as it can lead to the formation of biologically active derivatives.

Case Studies

-

Antimycobacterial Activity :

A study exploring the structure-activity relationship (SAR) of salicylanilides identified compounds with similar structures to this compound that exhibited significant antimycobacterial properties. These compounds function as proton shuttles that disrupt cellular proton gradients, suggesting a potential mechanism for antimicrobial action . -

Neuropharmacological Effects :

Another investigation into compounds with trifluoromethoxy groups revealed their role as positive allosteric modulators of α7 nicotinic acetylcholine receptors (nAChRs). This modulation can enhance cognitive functions and sensory gating, indicating that this compound may have similar neuropharmacological implications .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with several structurally similar compounds:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 2-Bromo-5-(trifluoromethyl)aniline | 454-79-5 | 0.96 |

| 3-Amino-2-bromobenzotrifluoride | 58458-10-9 | 0.95 |

| 3-Bromo-5-(trifluoromethyl)aniline | 54962-75-3 | 0.94 |

| 5-Bromo-2-(trifluoromethyl)aniline | 703-91-3 | 0.89 |

| 4-Bromo-3-(trifluoromethyl)aniline | 393-36-2 | 0.88 |

The unique combination of bromine and trifluoromethoxy groups in this compound distinguishes it from its analogs, potentially imparting unique electronic properties and biological activities not found in other similar compounds.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-bromo-4-(trifluoromethoxy)aniline Hydrochloride, and how are reaction conditions optimized?

- Methodology : The compound is typically synthesized via bromination of 4-(trifluoromethoxy)aniline using N-bromosuccinimide (NBS) in N,N-dimethylformamide (DMF) at 60°C for 2 hours, achieving yields up to 89% . Subsequent treatment with hydrochloric acid converts the free base to the hydrochloride salt. Optimization involves controlling temperature, stoichiometry, and solvent purity to minimize side reactions.

- Key Data : Bromination efficiency depends on the electron-withdrawing nature of the trifluoromethoxy group, directing electrophilic substitution to the para position relative to the amino group.

Q. Which analytical techniques are most effective for characterizing purity and structural confirmation?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : H and F NMR confirm substituent positions and absence of impurities.

- X-ray Crystallography : SHELXL software refines crystal structures, resolving bond lengths and angles (e.g., C-Br: 1.89 Å, C-O-CF: 1.36 Å) .

- High-Performance Liquid Chromatography (HPLC) : Purity >95% is validated using reverse-phase C18 columns with UV detection at 254 nm .

Q. What safety precautions are critical when handling this compound?

- Guidelines :

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats are mandatory due to skin/eye irritation risks .

- Ventilation : Use fume hoods to avoid inhalation of hydrochloride vapors.

- First Aid : Immediate rinsing with water for skin/eye contact; seek medical attention if ingested .

Advanced Research Questions

Q. How does the trifluoromethoxy group influence reactivity in palladium-catalyzed cross-coupling reactions?

- Mechanistic Insight : The electron-withdrawing trifluoromethoxy group reduces electron density on the aromatic ring, enhancing oxidative addition efficiency in Suzuki-Miyaura couplings. Comparative studies with non-fluorinated analogs show 20–30% higher yields for Buchwald-Hartwig aminations .

- Data : Reaction with aryl boronic acids at 80°C using Pd(PPh)/KPO achieves conversions >85% .

Q. What stability challenges arise under acidic or oxidative conditions, and how are they mitigated?

- Stability Profile :

- Acidic Conditions : Protonation of the aniline group at pH < 3 leads to decomposition; stabilize using buffered solutions (pH 5–7).

- Oxidative Conditions : The bromine substituent is susceptible to radical-mediated degradation. Additives like BHT (butylated hydroxytoluene) at 0.1% w/w prevent radical chain reactions .

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved during structural analysis?

- Resolution Strategy :

- Dynamic NMR : Detects conformational exchange broadening in solution, explaining discrepancies with solid-state X-ray data.

- DFT Calculations : Gaussian simulations at the B3LYP/6-31G* level reconcile bond angle variations (e.g., 120° in solution vs. 117° in crystal) .

Q. What role does this compound play in synthesizing bioactive molecules or pharmaceutical intermediates?

- Applications :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.